Tabimorelin

Description

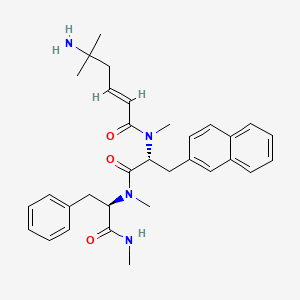

a growth hormone secretagogue; structure in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-5-amino-N,5-dimethyl-N-[(2R)-1-[methyl-[(2R)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]hex-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40N4O3/c1-32(2,33)19-11-16-29(37)35(4)28(22-24-17-18-25-14-9-10-15-26(25)20-24)31(39)36(5)27(30(38)34-3)21-23-12-7-6-8-13-23/h6-18,20,27-28H,19,21-22,33H2,1-5H3,(H,34,38)/b16-11+/t27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WURGZWOTGMLDJP-ZCYANPAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC=CC(=O)N(C)C(CC1=CC2=CC=CC=C2C=C1)C(=O)N(C)C(CC3=CC=CC=C3)C(=O)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C/C=C/C(=O)N(C)[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N(C)[C@H](CC3=CC=CC=C3)C(=O)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601027158 | |

| Record name | Tabimorelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193079-69-5 | |

| Record name | Tabimorelin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193079-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tabimorelin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193079695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tabimorelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TABIMORELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L51CBE03KF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of Action of Tabimorelin

Abstract

This compound (development code NN-703) is a potent, orally-active, non-peptidic small molecule that functions as an agonist of the ghrelin/growth hormone secretagogue receptor (GHSR).[1][2] Developed as one of the first-generation growth hormone (GH) secretagogues, it mimics the action of the endogenous ligand ghrelin to stimulate the release of growth hormone from the anterior pituitary.[1][3] This document provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative pharmacological data, detailed experimental methodologies, and visual diagrams of its core signaling pathways and associated experimental workflows.

Core Mechanism of Action

This compound exerts its primary pharmacological effect by binding to and activating the Growth Hormone Secretagogue Receptor Type 1a (GHS-R1a), a G-protein coupled receptor (GPCR).[2][3] The endogenous ligand for this receptor is ghrelin.[4] GHS-R1a is predominantly expressed on somatotroph cells in the anterior pituitary gland and in the hypothalamus, which are key sites for regulating GH secretion.[4]

Upon binding, this compound induces a conformational change in the GHS-R1a, leading to the activation of the Gq/11 protein subunit. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][5][6] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[6][7] The resulting transient increase in cytosolic Ca2+ concentration is the critical signal that drives the fusion of GH-containing vesicles with the plasma membrane, leading to the secretion of Growth Hormone into the bloodstream.[6]

Beyond its primary action, this compound also exhibits a significant secondary mechanism as a mechanism-based inhibitor of the cytochrome P450 enzyme CYP3A4.[8] This interaction is important for understanding its pharmacokinetic profile and potential for drug-drug interactions.[8]

Signaling Pathway Diagram

Caption: this compound-induced GHS-R1a signaling cascade leading to GH release.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining this compound's activity and pharmacokinetic profile, compiled from various in vitro and in vivo studies.

Table 1: Receptor Binding and Functional Potency

| Parameter | Species/System | Value | Reference(s) |

| Ki (Binding Affinity) | Human GHS-R1a (recombinant) | 50 nM | [3] |

| EC50 (GH Release) | Rat Pituitary Cells | 2.7 nM | [3] |

| EC50 (GH Release) | Rat Pituitary Cells | 18 nM | [4] |

| ED50 (GH Release) | Swine (in vivo, i.v.) | 155 nmol/kg | [2][5] |

| Efficacy (Peak GH) | Swine (in vivo, i.v.) | 91 ± 7 ng/mL | [2][5] |

Table 2: Pharmacokinetic and Metabolic Parameters

| Parameter | Species | Value | Reference(s) |

| Oral Bioavailability | Beagle Dog | 30% | [2][5] |

| Plasma Half-life (t½) | Beagle Dog | 4.1 ± 0.4 hours | [2][5] |

| Metabolism | Human, Rat | 13 metabolites identified (in vivo) | [9] |

| CYP Inhibition | Human Liver Microsomes | Mechanism-based inhibitor of CYP3A4 | [8] |

Table 3: Clinical Response Data

| Parameter | Population | Dose | Result | Reference(s) |

| Peak GH Response | GH-Deficient Adults | 1.5 - 3 mg/kg (oral) | 11% of patients achieved peak GH ≥ 5 µg/L | [10] |

| IGF-I Levels | GH-Deficient Adults | 1.5 - 3 mg/kg (oral, 1 week) | No significant change | [10] |

| IGFBP-3 Levels | GH-Deficient Adults | 1.5 - 3 mg/kg (oral, 1 week) | Significantly increased vs. placebo | [10] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation of pharmacological data and for designing future studies.

In Vitro Receptor Binding Assay

This protocol determines the binding affinity (Ki) of this compound for the human GHS-R1a.

-

Cell Line: Baby Hamster Kidney (BHK) cells stably transfected to express the human GHS-R1a.[2][5]

-

Radioligand: [³⁵S]-MK-677, a known high-affinity GHS-R1a ligand.[2][5]

-

Procedure:

-

Cell membranes are prepared from the transfected BHK cells.

-

A fixed concentration of [³⁵S]-MK-677 is incubated with the cell membranes.

-

Increasing concentrations of unlabeled this compound are added to compete for binding with the radioligand.

-

The mixture is incubated to reach equilibrium.

-

Bound and free radioligand are separated via filtration.

-

The amount of bound radioactivity is quantified using a scintillation counter.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³⁵S]-MK-677 (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Caption: Workflow for the in vitro competitive receptor binding assay.

In Vitro GH Release Assay

This functional assay measures the potency (EC50) of this compound in stimulating GH secretion from primary pituitary cells.

-

Procedure:

-

Pituitary glands are removed from rats and enzymatically dissociated to create a single-cell suspension.

-

Cells are cultured for a period to allow recovery.

-

The culture medium is replaced with a test buffer containing increasing concentrations of this compound.

-

Control wells include buffer alone (basal release) and a known GHS-R antagonist to confirm receptor-mediated action.

-

Cells are incubated for a defined period (e.g., 1-2 hours).

-

The supernatant (culture medium) is collected from each well.

-

-

Quantification: The concentration of GH in the supernatant is measured using a specific immunoassay (e.g., ELISA).

-

Data Analysis: A dose-response curve is generated by plotting GH concentration against the log of this compound concentration. The EC50 value, the concentration that produces 50% of the maximal response, is calculated from this curve.

In Vivo Pharmacokinetic Study in Beagle Dogs

This protocol assesses key pharmacokinetic parameters like oral bioavailability and plasma half-life.

-

Procedure:

-

Intravenous (IV) Dosing: A cohort of dogs receives a single IV bolus of this compound (e.g., 1 µmol/kg). Blood samples are collected at multiple time points (e.g., pre-dose, 5, 15, 30, 60, 120, 240, 360 minutes post-dose).[2]

-

Oral (PO) Dosing: A separate cohort (or the same dogs after a washout period) receives a single oral dose via gavage (e.g., 20 µmol/kg). Blood samples are collected at similar time intervals.[2]

-

Plasma is separated from blood samples by centrifugation.

-

-

Analysis:

-

The concentration of this compound in plasma samples is quantified using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

-

Pharmacokinetic parameters are calculated from the plasma concentration-time profiles. The Area Under the Curve (AUC) is calculated for both IV and oral routes.

-

-

Bioavailability Calculation: Oral Bioavailability (F%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100. The plasma half-life (t½) is determined from the terminal elimination phase of the IV concentration curve.

Caption: Workflow for the in vivo pharmacokinetic study in beagle dogs.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Pharmacological characterisation of a new oral GH secretagogue, NN703 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound hemifumarate | CAS:242143-80-2 | Potent, orally active ghrelin receptor agonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Growth Hormone Secretagogues and the Regulation of Calcium Signaling in Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A clinical study investigating the pharmacokinetic interaction between NN703 (this compound), a potential inhibitor of CYP3A4 activity, and midazolam, a CYP3A4 substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comprehensive insights into the formation of metabolites of the ghrelin mimetics capromorelin, macimorelin and this compound as potential markers for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oral administration of the growth hormone secretagogue NN703 in adult patients with growth hormone deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into Growth Hormone Secretagogue Receptor (GHSR) Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Growth Hormone Secretagogue Receptor (GHSR), also known as the ghrelin receptor, is a G protein-coupled receptor (GPCR) that plays a pivotal role in a wide array of physiological processes. Its endogenous ligand, ghrelin, often termed the "hunger hormone," is a key regulator of appetite, energy balance, and growth hormone (GH) release.[1] GHSR agonists, which mimic the action of ghrelin, are a class of compounds with significant therapeutic potential for conditions ranging from cachexia and growth hormone deficiencies to metabolic disorders.[1][2] This technical guide provides an in-depth overview of GHSR agonists, focusing on their mechanism of action, signaling pathways, and the experimental protocols used for their characterization.

Mechanism of Action

GHSR is predominantly expressed in the hypothalamus and pituitary gland.[1] Upon binding of an agonist, the receptor undergoes a conformational change, leading to the activation of intracellular G proteins and the initiation of downstream signaling cascades.[1] While the primary signaling pathway involves the Gαq/11 protein, GHSR can also couple to other G proteins, such as Gαi/o and Gα12/13, and can signal through β-arrestin pathways, highlighting the complexity of its signaling profile.[3][4]

Signaling Pathways

The activation of GHSR triggers a complex network of intracellular signaling pathways. The canonical pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium ([Ca2+]i), a key event in GH release from the pituitary.[3][5]

Beyond the canonical Gαq/11 pathway, GHSR activation can also lead to:

-

β-Arrestin Recruitment: This pathway can mediate distinct physiological effects and is also involved in receptor desensitization and internalization.[3][6] Some agonists may show bias towards either G protein-mediated or β-arrestin-mediated signaling, a concept known as biased agonism.[6][7]

-

Activation of other G proteins: Coupling to Gαi/o can modulate adenylyl cyclase activity, while Gα12/13 activation can influence the RhoA/ROCK pathway, which is involved in cellular processes like actin cytoskeleton remodeling.[3][6]

Signaling Pathway Diagrams

Quantitative Data on GHSR Agonists

The pharmacological properties of GHSR agonists are typically characterized by their potency (EC50 or Ki) and efficacy (Emax). The following table summarizes in vitro data for selected GHSR agonists.

| Compound | Assay Type | Species | EC50 (nM) | Ki (nM) | Reference |

| Ghrelin | Calcium Mobilization (FLIPR) | Human | 0.67 | - | [8] |

| Ghrelin | Receptor Binding | Human | - | 0.58 | [8] |

| Anamorelin | Calcium Mobilization (FLIPR) | Human | 0.74 | - | [8] |

| Anamorelin | Receptor Binding | Human | - | 0.70 | [8] |

| Ibutamoren (MK-0677) | Calcium Mobilization | Human | Varies | - | [9] |

Note: EC50 and Ki values can vary depending on the specific cell line and experimental conditions used.

Experimental Protocols

The characterization of GHSR agonists involves a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the GHSR.

Objective: To measure the displacement of a radiolabeled ligand from the GHSR by a non-radiolabeled test compound.

Materials:

-

Cell membranes expressing GHSR

-

Radioligand (e.g., [125I]-His9-ghrelin)

-

Test compound (GHSR agonist)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)[10]

-

96-well filter plates

-

Scintillation fluid

-

Microplate scintillation counter

Protocol:

-

Membrane Preparation: Homogenize cells or tissues expressing GHSR in a lysis buffer and pellet the membranes by centrifugation.[10] Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.[11]

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.[10]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[10]

-

Counting: Dry the filters, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.[10]

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following GHSR activation by an agonist.

Objective: To determine the potency (EC50) and efficacy (Emax) of a GHSR agonist in stimulating calcium release.

Materials:

-

HEK293 cells stably expressing GHSR

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Test compound (GHSR agonist)

-

Fluorescence plate reader with kinetic reading capability (e.g., FLIPR, FlexStation)[12]

Protocol:

-

Cell Culture: Seed HEK293-GHSR cells into a 96-well black-walled, clear-bottom plate and culture overnight.[13]

-

Dye Loading: Remove the culture medium and add the fluorescent calcium dye dissolved in assay buffer to each well. Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow the cells to take up the dye.[13]

-

Compound Addition: Prepare a plate with serial dilutions of the test compound. Place both the cell plate and the compound plate into the fluorescence plate reader.

-

Measurement: The instrument will add the test compound to the cells and immediately begin measuring the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.

-

Data Analysis: Plot the peak fluorescence response against the log concentration of the test compound to generate a dose-response curve and determine the EC50 and Emax values.

In Vivo Food Intake Studies

These studies are crucial for evaluating the orexigenic (appetite-stimulating) effects of GHSR agonists in animal models.

Objective: To measure the effect of a GHSR agonist on food consumption in rodents.

Materials:

-

Rodents (e.g., mice or rats)

-

Test compound (GHSR agonist)

-

Vehicle control (e.g., saline)

-

Standard rodent chow

-

Metabolic cages or system for monitoring food intake

-

Animal balance

Protocol:

-

Acclimation: Individually house the animals and acclimate them to the experimental conditions, including any handling and injection procedures.

-

Dosing: Administer the test compound or vehicle control via a specific route (e.g., intraperitoneal, oral gavage). Doses are often determined from prior pharmacokinetic and pharmacodynamic studies.

-

Food Presentation: Provide a pre-weighed amount of food to the animals immediately after dosing.

-

Measurement: Measure the amount of food consumed at various time points (e.g., 1, 2, 4, 6, and 24 hours) by weighing the remaining food and any spillage.[14]

-

Data Analysis: Compare the cumulative food intake between the agonist-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion

GHSR agonists represent a promising class of therapeutic agents with diverse potential applications. A thorough understanding of their complex signaling mechanisms and a rigorous approach to their pharmacological characterization are essential for the successful development of novel drugs targeting this receptor. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in this exciting field.

References

- 1. What are GHSR agonists and how do they work? [synapse.patsnap.com]

- 2. Molecular mechanism of agonism and inverse agonism in ghrelin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Growth Hormone Secretagogue Receptor: Its Intracellular Signaling and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. G Protein and β-Arrestin Signaling Bias at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. G Protein and β-arrestin signaling bias at the ghrelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural basis of human ghrelin receptor signaling by ghrelin and the synthetic agonist ibutamoren - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 13. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 14. 2024.sci-hub.st [2024.sci-hub.st]

Tabimorelin: A Technical Guide to its Stimulation of Growth Hormone Release

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tabimorelin (also known as NN-703) is a potent, orally-active, non-peptide agonist of the ghrelin/growth hormone secretagogue receptor (GHSR).[1][2] It mimics the action of the endogenous ligand ghrelin, stimulating the release of growth hormone (GH) from the pituitary gland.[1][2] This technical guide provides a comprehensive overview of this compound, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used to characterize its activity. The information presented is intended to support further research and development of growth hormone secretagogues.

Introduction

Growth hormone (GH) plays a crucial role in regulating somatic growth, metabolism, and body composition. Its pulsatile secretion from the anterior pituitary is primarily regulated by the interplay of hypothalamic growth hormone-releasing hormone (GHRH) and somatostatin. The discovery of the ghrelin receptor (GHSR) and its endogenous ligand, ghrelin, unveiled a third pathway for stimulating GH secretion. Ghrelin, produced predominantly in the stomach, acts on the hypothalamus and pituitary to induce a potent release of GH.

This compound was developed as a small molecule mimetic of ghrelin, offering the advantage of oral bioavailability.[1][2] It has been investigated for its potential therapeutic application in growth hormone deficiency (GHD).[3] This document summarizes the key technical data and experimental protocols related to this compound's function as a GH secretagogue.

Mechanism of Action

This compound exerts its biological effects by binding to and activating the growth hormone secretagogue receptor 1a (GHSR1a), a G-protein coupled receptor. This activation in the pituitary and hypothalamus leads to the stimulation of GH release.[1][4]

Signaling Pathway

The binding of this compound to GHSR1a is believed to initiate a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The primary pathway involves the activation of Gq/11 proteins, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). The subsequent increase in intracellular calcium is a key trigger for the exocytosis of GH-containing secretory granules from somatotrophs in the anterior pituitary.

Quantitative Data

In Vitro Potency and Efficacy

The potency and efficacy of this compound in stimulating GH release have been characterized in primary rat pituitary cell cultures.

| Parameter | Value | Cell Type | Assay | Reference |

| Potency (EC50) | Similar to GHRP-6 | Rat Pituitary Cells | GH Release Assay | [4] |

| Efficacy (Emax) | Similar to GHRP-6 | Rat Pituitary Cells | GH Release Assay | [4] |

Note: Specific EC50 and Emax values were not explicitly stated in the reviewed literature, but were reported to be comparable to GHRP-6.

Receptor Binding Affinity

This compound's affinity for the human GHSR1a has been determined through radioligand binding assays.

| Parameter | Value | Radioligand | Cell Line | Reference |

| Binding Affinity (Ki) | Lower than GHRP-6 and MK-677 | [35S]MK-677 | BHK cells expressing hGHSR1a | [1][4] |

Note: A precise numerical Ki value was not provided in the available literature, but its affinity was noted to be lower than other common GH secretagogues.

In Vivo Efficacy

The in vivo efficacy of this compound has been evaluated in several animal models and in human clinical trials.

Table 3.3.1: In Vivo GH Release in Animal Models

| Species | Route of Administration | Dose | Peak GH Response | Reference |

| Swine | Intravenous | 155 ± 23 nmol/kg (ED50) | 91 ± 7 ng/mL (Emax) | [1][4] |

| Beagle Dogs | Oral | 20 µmol/kg | 35-fold increase in peak GH | [1][4] |

| Beagle Dogs | Intravenous | 1 µmol/kg | 38.5 ± 19.6 ng/mL | [4] |

Table 3.3.2: Clinical Trial Data in Adults with GHD

| Parameter | Treatment Group (this compound) | Placebo Group | P-value | Reference |

| Dosing Regimen | 3 mg/kg initial & final dose; 1.5 mg/kg/day for 6 days | - | - | [5] |

| Responders (Peak GH ≥ 5 µg/L) | 11% (9 out of 83 patients) | 0% (0 out of 14 patients) | - | [5] |

| Serum GH Peak and AUC (after 1st dose) | Greater than placebo | - | < 0.05 | [5] |

| Serum IGF-1 (after 1 week) | Unaffected | - | NS | [5] |

| Serum IGFBP-3 (after 1 week) | Increased | - | < 0.05 | [5] |

Pharmacokinetics

Table 3.4.1: Pharmacokinetic Parameters in Animals

| Species | Route of Administration | Oral Bioavailability | Plasma Half-life (t1/2) | Reference |

| Beagle Dogs | Oral/Intravenous | 30% | 4.1 ± 0.4 hours | [1][4] |

Table 3.4.2: Human Pharmacokinetic Interaction Study (Midazolam as substrate)

| Parameter | Single Dose of this compound | Repeated Dosing of this compound | Reference |

| Midazolam AUC Increase | 64% | 93% | [1] |

| α-hydroxymidazolam AUC Increase | 34% | 11% (NS) | [1] |

Note: This study highlights this compound's potential as a CYP3A4 inhibitor.[1]

Experimental Protocols

In Vitro GH Release Assay from Primary Rat Pituitary Cells

This protocol provides a general framework for assessing the GH-releasing activity of compounds like this compound.

Methodology:

-

Pituitary Gland Isolation: Anterior pituitary glands are aseptically removed from rats.

-

Cell Dissociation: The tissue is minced and subjected to enzymatic digestion, typically using enzymes like trypsin and neuraminidase, to obtain a single-cell suspension.

-

Cell Culture: The dissociated pituitary cells are plated in appropriate culture dishes and maintained in a suitable culture medium.

-

Stimulation: After a recovery period, the cells are washed and incubated with varying concentrations of this compound or control substances for a defined period.

-

Supernatant Collection: The culture supernatant is collected to measure the amount of released GH.

-

GH Quantification: The concentration of GH in the supernatant is determined using a validated immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

Data Analysis: The results are used to construct a dose-response curve, from which the EC50 and Emax values can be calculated.

GHSR Radioligand Binding Assay

This protocol outlines the general steps for determining the binding affinity of a compound to the GHSR.

Methodology:

-

Membrane Preparation: Membranes are prepared from a cell line stably or transiently expressing the human GHSR1a (e.g., BHK or COS-7 cells).

-

Competitive Binding Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled GHSR ligand (e.g., [35S]MK-677) and a range of concentrations of the unlabeled competitor, this compound.

-

Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound ligand, is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 value.

Clinical Trial in Adults with Growth Hormone Deficiency

The following provides a general outline of the clinical trial design used to evaluate this compound in GHD adults.

Design: A multicenter, randomized, double-blind, placebo-controlled study.

Participants: Adults diagnosed with GHD.

Intervention:

-

This compound Group (n=83): Oral administration of this compound.

-

Day 1: 3 mg/kg

-

Days 2-7: 1.5 mg/kg/day

-

Day 8: 3 mg/kg

-

-

Placebo Group (n=14): Oral administration of a matching placebo.

Primary Outcome Measures:

-

Serum GH peak concentration and Area Under the Curve (AUC) following the first and last dose.

-

The number of patients achieving a peak GH concentration of ≥ 5 µg/L.

Secondary Outcome Measures:

-

Serum levels of Insulin-like Growth Factor 1 (IGF-1).

-

Serum levels of Insulin-like Growth Factor Binding Protein 3 (IGFBP-3).

Blood Sampling: Blood samples for GH measurement are typically collected at baseline and at regular intervals (e.g., 15-30 minutes) for a specified period (e.g., 2-4 hours) after drug administration. IGF-1 and IGFBP-3 levels are usually measured at baseline and at the end of the treatment period.

Conclusion

This compound is a potent, orally active growth hormone secretagogue that effectively stimulates GH release by acting as a ghrelin receptor agonist. In vitro and in vivo studies have demonstrated its efficacy, although its potency and binding affinity appear to be lower than some other GH secretagogues. Clinical trials in adults with GHD have shown that a subset of patients responds to this compound treatment with a significant increase in GH secretion. Further research is warranted to fully elucidate its therapeutic potential and to identify patient populations most likely to benefit from this class of compounds. The information and protocols provided in this guide are intended to serve as a valuable resource for scientists and researchers in the field of endocrinology and drug development.

References

- 1. scispace.com [scispace.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological characterisation of a new oral GH secretagogue, NN703 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oral administration of the growth hormone secretagogue NN703 in adult patients with growth hormone deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

Tabimorelin's Effect on IGF-1 Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tabimorelin (also known as NN-703) is a potent, orally active growth hormone secretagogue (GHS) that functions as a ghrelin receptor agonist. While the primary pharmacological effect of this compound is the stimulation of growth hormone (GH) release, its downstream effects on Insulin-like Growth Factor-1 (IGF-1) are of significant interest for therapeutic applications. This technical guide provides a comprehensive analysis of the available scientific literature on the effects of this compound on IGF-1 levels. It includes a detailed examination of clinical trial data, experimental protocols, and the underlying physiological mechanisms. Notably, this guide addresses and clarifies existing discrepancies in the reported effects of this compound on IGF-1.

Introduction

This compound is a synthetic peptide-based secretagogue designed to mimic the action of endogenous ghrelin, a hormone primarily produced by the stomach that stimulates GH secretion from the pituitary gland.[1][2] The subsequent increase in circulating GH is expected to stimulate the liver to produce and secrete IGF-1, a key mediator of the anabolic and growth-promoting effects of GH. This guide synthesizes the available data on this crucial aspect of this compound's pharmacodynamics.

Mechanism of Action: From Ghrelin Receptor to IGF-1 Production

This compound exerts its effects by binding to and activating the growth hormone secretagogue receptor (GHS-R), also known as the ghrelin receptor. This activation in the pituitary gland and hypothalamus leads to a cascade of events culminating in the pulsatile release of GH. The increased circulating GH then travels to the liver and other peripheral tissues, where it stimulates the synthesis and secretion of IGF-1.

References

A Technical History of Growth Hormone Secretagogues: From Discovery to a New Endocrine System

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide chronicles the pivotal discoveries in the field of growth hormone secretagogues (GHSs), synthetic compounds that stimulate the release of growth hormone (GH). We will explore the evolution from the first peptide analogs to the discovery of a novel receptor and its endogenous ligand, fundamentally altering our understanding of GH regulation. This document provides detailed experimental methodologies, quantitative data from key studies, and visual representations of critical pathways and workflows to serve as a comprehensive resource for the scientific community.

The Dawn of GHSs: The Peptidyl Era

The story of GHSs begins not with a known physiological pathway, but with the functional screening of synthetic molecules. In the late 1970s, the laboratory of Cyril Bowers synthesized a series of synthetic opiate analogues of Met-enkephalin, discovering they possessed a weak but distinct ability to stimulate GH release from rat pituitary cells in vitro.[1][2] This seminal work culminated in the development of a potent synthetic hexapeptide, GHRP-6 (His-D-Trp-Ala-Trp-D-Phe-Lys-NH2), which robustly stimulated GH release both in vitro and in vivo through an unknown mechanism.[3][4]

This discovery was significant because GHRP-6 acted via a pathway distinct from the known Growth Hormone-Releasing Hormone (GHRH) receptor.[5] This was demonstrated in studies using perifused rat pituitary cells, where the GH-releasing effects of GHRH and GHRP-6 were not cross-desensitized, indicating separate receptor sites.[5] Further research led to the development of a family of related Growth Hormone-Releasing Peptides (GHRPs), including:

-

GHRP-2 : A more potent successor to GHRP-6.

-

Hexarelin : A highly potent and stable hexapeptide analog.

-

Ipamorelin : A pentapeptide GHS with high GH-releasing potency and specificity, as it does not significantly release other pituitary hormones like ACTH or cortisol.

These early peptidyl compounds were instrumental in proving that GH secretion could be stimulated by mechanisms independent of GHRH, but their peptide nature limited their therapeutic potential due to poor oral bioavailability and short half-lives.[6]

Reverse Pharmacology and the Rise of Non-Peptidyl Mimetics

The limitations of peptidyl GHSs spurred a new approach termed "reverse pharmacology"—the development of a drug based on a functional effect, even when the endogenous receptor and ligand are unknown.[3][7] The objective was to create small, orally bioavailable molecules that could mimic the function of GHRP-6.[4][7]

This effort led to a seminal breakthrough with the identification of L-692,429 , a substituted benzolactam, as the first non-peptide mimetic of GHRP-6.[4] This molecule was developed through functional screening using primary cultures of rat pituitary cells, with GH secretion as the endpoint.[8] Though its oral bioavailability was still limited, L-692,429 proved the concept that small molecules could activate the novel GHS pathway.[4]

Further refinement and structural design led to the development of MK-0677 (Ibutamoren Mesylate) , a spiroindoline-based compound.[1] MK-0677 represented a major advance, demonstrating high oral bioavailability and a long duration of action, capable of increasing GH and Insulin-like Growth Factor 1 (IGF-1) levels for 24 hours after a single oral dose.[2] Chronic administration of MK-0677 in clinical studies showed sustained increases in GH and IGF-I, leading to increased fat-free mass.[1][3]

Identification of the GHS Receptor and its Endogenous Ligand

The existence of potent synthetic GHSs strongly implied the presence of a specific, yet-unidentified receptor. In 1996, this receptor was successfully identified and cloned using expression cloning techniques and was named the Growth Hormone Secretagogue Receptor type 1a (GHS-R1a) .[2][7] It was characterized as a G protein-coupled receptor (GPCR) with seven transmembrane domains, expressed predominantly in the anterior pituitary and hypothalamus.[7][9]

The final piece of the puzzle fell into place in 1999, when the endogenous ligand for the GHS-R1a was discovered. Using a cell line expressing the rat GHS-R1a to screen tissue extracts for activity, a 28-amino acid, octanoylated peptide was isolated from the stomach and named ghrelin .[2][10] The discovery of ghrelin completed the "reverse pharmacology" journey, revealing a novel orexigenic endocrine system that links the gut to the brain to regulate energy homeostasis and GH secretion.

Signaling Pathways and Mechanism of Action

Activation of the GHS-R1a by ghrelin or synthetic GHSs initiates a cascade of intracellular signaling events. The receptor primarily couples to the Gαq/11 subunit of the heterotrimeric G protein. This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The subsequent rise in intracellular Ca2+ concentration is a key event leading to the exocytosis of GH-containing secretory granules from somatotrophs. In parallel, DAG activates Protein Kinase C (PKC).[9] Evidence also suggests that GHS-R1a activation can involve other pathways, such as the MAPK/ERK pathway, which may be associated with cellular proliferation and differentiation.[9]

Caption: GHS-R1a signaling pathway leading to GH secretion.

Key Experimental Protocols

The discovery and characterization of GHSs relied on a suite of specific in vitro and in vivo experimental protocols.

In Vitro GH Release Assay from Primary Pituitary Cells

This assay was fundamental for the initial screening and characterization of GHSs.

-

Cell Isolation: Anterior pituitary glands are harvested from rats. The tissue is minced and subjected to enzymatic digestion (e.g., with trypsin or collagenase) to create a single-cell suspension.

-

Cell Culture: The dispersed pituitary cells are plated in culture wells and maintained in an appropriate medium (e.g., DMEM with serum) for 48-72 hours to allow for recovery and attachment.

-

Treatment: The culture medium is replaced with a serum-free medium containing the test compounds (GHSs) at various concentrations. Control wells receive vehicle only. Incubation typically lasts for 1-4 hours.

-

Sample Collection: After incubation, the culture medium is collected from each well.

-

GH Quantification: The concentration of GH in the collected medium is measured, typically by a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: A dose-response curve is generated by plotting GH concentration against the log of the GHS concentration to determine the EC50 (the concentration that produces 50% of the maximal response).

Intracellular Calcium Mobilization Assay

This protocol is used to confirm that a GHS acts through the GHS-R1a by measuring a key downstream signaling event.

-

Cell Line: A stable cell line expressing the human or rat GHS-R1a is used (e.g., HEK293 or CHO cells).

-

Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM. The "AM" ester allows the dye to cross the cell membrane. Intracellular esterases cleave the AM group, trapping the active dye inside the cell.

-

Measurement: The cells are placed in a fluorometric imaging plate reader or a fluorescence microscope. A baseline fluorescence reading is established.

-

Compound Addition: The test GHS is added to the cells, and fluorescence is continuously monitored.

-

Signal Detection: Binding of the GHS to the GHS-R1a triggers the release of intracellular calcium, which binds to the fluorescent dye, causing a detectable change in its fluorescence intensity.

-

Analysis: The magnitude and kinetics of the fluorescence change are quantified to determine the potency (EC50) of the compound in activating the receptor.

Caption: A typical experimental workflow for GHS discovery.

In Vivo Evaluation in Animal Models

Animal models, particularly rats and dogs, were crucial for evaluating the in vivo potency, pharmacokinetics, and pharmacodynamics of GHSs.[4]

-

Animal Model: Conscious, unrestrained animals (e.g., beagle dogs) are often used to minimize stress-induced hormonal fluctuations. Animals are typically fasted overnight.

-

Catheterization: An intravenous catheter is placed for compound administration and repeated blood sampling.

-

Compound Administration: The GHS is administered via the desired route (e.g., intravenous bolus, subcutaneous injection, or oral gavage).

-

Blood Sampling: Blood samples are collected at baseline (pre-dose) and at multiple time points post-administration (e.g., 15, 30, 60, 90, 120, 180, and 240 minutes).

-

Hormone Analysis: Plasma is separated from the blood samples, and GH concentrations are measured using a species-specific assay.

-

Data Analysis: The peak GH concentration (Cmax), time to peak (Tmax), and the area under the curve (AUC) of the GH response are calculated to assess the in vivo efficacy of the compound.

Quantitative Data Summary

The progression of GHS development is marked by significant improvements in potency and bioavailability.

Table 1: Key Milestones in the History of Growth Hormone Secretagogues

| Year | Milestone | Significance |

| 1977 | Discovery of Met-enkephalin analogs with weak GH-releasing activity by Bowers' lab.[1][2] | First demonstration of synthetic peptides stimulating GH release. |

| ~1982 | Development of the potent peptidyl GHS, GHRP-6 .[4] | Established a robust tool for studying a novel GH regulation pathway. |

| ~1992 | Development of the first non-peptidyl GHS mimetic, L-692,429 .[4] | Proved the concept that small molecules could activate the GHS pathway. |

| 1996 | Cloning of the GHS receptor, GHS-R1a .[2][10] | Provided a molecular target for GHSs and enabled targeted drug design. |

| ~1997 | Development of the orally active non-peptidyl GHS, MK-0677 (Ibutamoren) .[1][10] | Created a therapeutically viable GHS with a long duration of action. |

| 1999 | Discovery of Ghrelin , the endogenous ligand for the GHS-R1a.[2][10] | Unveiled a new gut-brain endocrine axis regulating GH and metabolism. |

Table 2: Comparative Properties of Selected Growth Hormone Secretagogues

| Compound | Class | Route of Administration | Key Characteristics |

| GHRP-6 | Peptidyl (Hexapeptide) | Parenteral | The first potent synthetic GHS; stimulates cortisol and prolactin.[1] |

| Ipamorelin | Peptidyl (Pentapeptide) | Parenteral | Highly selective for GH release with minimal effect on other hormones. |

| L-692,429 | Non-peptidyl (Benzolactam) | Intravenous | First non-peptide mimetic; proved the concept of small molecule GHSs.[4] |

| MK-0677 (Ibutamoren) | Non-peptidyl (Spiroindoline) | Oral | High oral bioavailability; long-acting, increases GH and IGF-1 for 24h.[1][3] |

| Ghrelin | Endogenous Peptide | Endogenous | Natural ligand for GHS-R1a; regulates appetite and energy balance.[9] |

Table 3: Representative In Vivo Efficacy of GHSs in Animal Models

| Compound | Animal Model | Dose & Route | Peak GH Response (vs. Baseline) | Reference |

| L-692,429 | Dog | 1 mg/kg, IV | ~90-fold increase | [4] |

| MK-0677 | Dog | 1 mg/kg, Oral | Sustained increase in GH pulse amplitude | [4] |

Table 4: Clinical Effects of Chronic MK-0677 Administration

| Study Population | Dose | Duration | Key Outcomes | Reference |

| Healthy Obese Males | 25 mg/day | 8 weeks | Sustained increase in GH, IGF-I; ~3 kg increase in fat-free mass. | [3] |

| Healthy Elderly | 25 mg/day | 2 years | Increased GH and IGF-I to levels of young adults; increased fat-free mass. | [1] |

Conclusion

The history of growth hormone secretagogues is a remarkable example of "reverse pharmacology" leading to profound physiological discovery. The journey began with the functional observation that synthetic peptides could stimulate GH release and progressed through rational drug design to create orally active small molecules. This endeavor ultimately led to the identification of the GHS-R1a receptor and its endogenous ligand, ghrelin, unveiling a previously unknown and critical gut-brain axis that governs not only growth hormone secretion but also appetite, metabolism, and energy homeostasis. The tools and knowledge generated from this history continue to provide a rich foundation for developing novel therapeutics for conditions ranging from GH deficiency and wasting syndromes to metabolic disorders.

References

- 1. The Safety and Efficacy of Growth Hormone Secretagogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Growth hormone secretagogues: characterization, efficacy, and minimal bioactive conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Growth Hormone Secretagogues as Potential Therapeutic Agents to Restore Growth Hormone Secretion in Older Subjects to Those Observed in Young Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of growth hormone secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. The Growth Hormone Secretagogue Receptor: Its Intracellular Signaling and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tabimorelin: Molecular Structure, Properties, and Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tabimorelin (developmental code NN-703) is a potent, orally-active small molecule that functions as an agonist of the ghrelin/growth hormone secretagogue receptor (GHSR).[1][2] By mimicking the action of the endogenous ligand ghrelin, this compound stimulates the release of growth hormone (GH) and subsequently insulin-like growth factor 1 (IGF-1).[1] This technical guide provides a comprehensive overview of this compound's molecular structure, physicochemical properties, mechanism of action, and key experimental findings. Detailed data is presented in structured tables, and signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding for research and drug development professionals.

Molecular Structure and Physicochemical Properties

This compound is a complex organic molecule with the chemical formula C32H40N4O3.[2] Its structure and key identifiers are detailed below.

Table 1: Molecular Identifiers and Synonyms for this compound

| Identifier | Value |

| IUPAC Name | (E)-5-amino-N,5-dimethyl-N-((R)-1-(methyl((R)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl)amino)-3-(naphthalen-2-yl)-1-oxopropan-2-yl)hex-2-enamide[2] |

| SMILES String | CC(C)(N)C/C=C/C(=O)N(C)--INVALID-LINK--C(=O)N(C)--INVALID-LINK--C(=O)NC[3] |

| CAS Number | 193079-69-5[2] |

| Synonyms | NN-703, NNC-26-0703[2] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C32H40N4O3[2] |

| Molecular Weight | 528.70 g/mol [2] |

| Appearance | Solid powder[2] |

| Solubility | Soluble in DMSO (25 mg/mL)[4] |

| Oral Bioavailability (in dogs) | ~30% |

| Plasma Half-life (in dogs) | ~4.1 hours |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by acting as a potent agonist at the growth hormone secretagogue receptor (GHSR), a G protein-coupled receptor primarily expressed in the anterior pituitary and hypothalamus.[1] The binding of this compound to GHSR initiates a downstream signaling cascade that ultimately leads to the secretion of growth hormone.

Signaling Pathway

Upon binding of this compound to the GHSR, the receptor undergoes a conformational change, leading to the activation of intracellular G-proteins. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased intracellular Ca2+ concentration is a key signal for the fusion of GH-containing vesicles with the cell membrane and the subsequent exocytosis of GH.

Pharmacodynamics and Efficacy

Clinical and preclinical studies have demonstrated that this compound effectively stimulates the release of GH and IGF-1.

Table 3: Pharmacodynamic Effects of this compound

| Parameter | Effect | Species |

| Growth Hormone (GH) Release | Sustained increase[1] | Human |

| IGF-1 Levels | Sustained increase[1] | Human |

| Other Hormones | Transient increases in ACTH, cortisol, and prolactin[1] | Human |

Pharmacokinetics and Metabolism

This compound is orally active, a significant advantage for a growth hormone secretagogue.[1] However, its clinical utility has been impacted by its interaction with the cytochrome P450 enzyme system.

Table 4: Pharmacokinetic Parameters of this compound

| Parameter | Value | Species |

| Oral Bioavailability | ~30% | Dog |

| Plasma Half-life | ~4.1 hours | Dog |

CYP3A4 Inhibition

A notable property of this compound is its role as a mechanism-based inhibitor of Cytochrome P450 3A4 (CYP3A4).[5] This means that this compound is metabolized by CYP3A4 to a reactive intermediate that covalently binds to and inactivates the enzyme.[5] This can lead to significant drug-drug interactions when co-administered with other drugs that are substrates for CYP3A4.[6]

Experimental Protocols

In Vitro GH Release Assay

Objective: To determine the potency and efficacy of this compound in stimulating GH release from primary pituitary cells.

Methodology:

-

Cell Culture: Primary anterior pituitary cells are isolated from rats and cultured in appropriate media.

-

Treatment: Cells are incubated with varying concentrations of this compound for a specified period.

-

Sample Collection: The cell culture supernatant is collected.

-

GH Measurement: The concentration of GH in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

Data Analysis: A dose-response curve is generated to determine the EC50 (half-maximal effective concentration) of this compound.

CYP3A4 Inhibition Assay

Objective: To characterize the inhibitory potential of this compound on CYP3A4 activity.

Methodology:

-

Incubation: Human liver microsomes are incubated with this compound in the presence of a CYP3A4-specific substrate (e.g., midazolam or testosterone) and NADPH to initiate the metabolic reaction.

-

Time Points: Aliquots are taken at various time points.

-

Metabolite Quantification: The formation of the metabolite of the probe substrate is measured using liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The rate of metabolite formation is compared between samples with and without this compound to determine the IC50 (half-maximal inhibitory concentration) and to assess time-dependent inhibition, which is characteristic of mechanism-based inhibitors.

Clinical Studies and Therapeutic Potential

This compound has been investigated in clinical trials for the treatment of growth hormone deficiency.[7] While it demonstrated the ability to increase GH and IGF-1 levels, the clinical benefits were most significant in patients with severe GH deficiency.[1] The potent inhibition of CYP3A4 raised concerns about potential drug-drug interactions, which has limited its clinical development.[1]

Conclusion

This compound is a well-characterized, orally-active GHSR agonist with potent effects on growth hormone secretion. Its detailed molecular structure and properties provide a solid foundation for further research and drug development efforts. While its clinical progression has been hampered by its CYP3A4 inhibitory activity, this compound remains a valuable tool for studying the ghrelin/GHSR system and serves as an important reference compound for the design of new growth hormone secretagogues with improved safety profiles. The experimental protocols and signaling pathway diagrams provided in this guide offer a practical resource for scientists working in this field.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. This compound | C32H40N4O3 | CID 9810101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Clinical outcomes and management of mechanism-based inhibition of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A clinical study investigating the pharmacokinetic interaction between NN703 (this compound), a potential inhibitor of CYP3A4 activity, and midazolam, a CYP3A4 substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Downstream Signaling Pathways of Tabimorelin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tabimorelin (formerly NN703) is a potent, orally-active, non-peptidyl agonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor. By mimicking the action of the endogenous ligand ghrelin, this compound stimulates the release of growth hormone (GH) and has been investigated for the treatment of GH deficiency. Understanding the intricate downstream signaling pathways activated by this compound is crucial for elucidating its full pharmacological profile, including its therapeutic effects and potential for biased agonism. This technical guide provides a comprehensive overview of the core signaling cascades initiated by this compound's engagement with the GHSR. It details the initial G-protein coupling and subsequent activation of key intracellular pathways, including the PLC/IP3/Ca2+, PI3K/AKT, MAPK/ERK, and AMPK/mTOR pathways. This document summarizes available quantitative data, provides detailed experimental protocols for studying these pathways, and utilizes visualizations to illustrate the complex signaling networks.

Introduction to this compound

This compound is a synthetic small molecule that acts as a selective agonist for the GHSR, a G-protein coupled receptor (GPCR) predominantly expressed in the anterior pituitary and hypothalamus. Its activation leads to a significant, dose-dependent increase in the secretion of GH from the pituitary gland. While initially developed for growth hormone deficiency, the diverse physiological roles of the GHSR in appetite regulation, metabolism, and cellular growth have broadened the potential therapeutic applications of its agonists.

Core Signaling Pathways of the Ghrelin Receptor (GHSR)

As an agonist of the GHSR, this compound is presumed to activate the same core signaling pathways as the endogenous ligand, ghrelin. The GHSR is known to couple to multiple G-protein subtypes, leading to the activation of a complex network of downstream effectors. The primary signaling cascade involves the Gαq/11 subunit, but evidence also supports the involvement of Gαi/o and Gα12/13.

Gαq/11-Mediated Pathway: The Canonical Signaling Cascade

The most well-characterized signaling pathway initiated by GHSR activation is mediated by the Gαq/11 protein. This pathway is central to the secretagogue effect of GHSR agonists.

-

Activation of Phospholipase C (PLC): Upon ligand binding, the activated Gαq/11 subunit stimulates phospholipase C (PLC).

-

Generation of Second Messengers: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This rise in intracellular Ca2+ is a critical event for GH release from pituitary somatotrophs.

-

Activation of Protein Kinase C (PKC): DAG, in conjunction with the elevated Ca2+, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets involved in cellular responses.

The Role of Tabimorelin in Appetite Stimulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tabimorelin (NN-703) is a potent, orally-active, non-peptidic agonist of the ghrelin/growth hormone secretagogue receptor (GHSR-1a). By mimicking the endogenous orexigenic hormone ghrelin, this compound has demonstrated a significant capacity to stimulate appetite and influence energy homeostasis. This technical guide provides an in-depth overview of the core mechanisms, preclinical and clinical data, and experimental methodologies related to the appetite-stimulating effects of this compound. It is intended to serve as a comprehensive resource for researchers and professionals involved in the development of therapies targeting appetite regulation.

Introduction

The regulation of appetite is a complex physiological process involving a network of central and peripheral signals. Ghrelin, a peptide hormone primarily produced by the stomach, is the only known circulating orexigenic hormone, potently stimulating food intake and promoting adiposity. This compound, as a ghrelin mimetic, offers a therapeutic potential for conditions characterized by anorexia and cachexia, such as in cancer or chronic diseases. This document synthesizes the available scientific literature on this compound, focusing on its role in appetite stimulation, with a detailed examination of its mechanism of action, quantitative effects, and the experimental protocols used to elucidate its function.

Mechanism of Action: The Ghrelin Receptor Signaling Pathway

This compound exerts its orexigenic effects by binding to and activating the ghrelin receptor (GHSR-1a), which is predominantly expressed in the hypothalamus, a key brain region for appetite regulation. The binding of this compound to GHSR-1a initiates a cascade of intracellular signaling events that ultimately modulate the activity of key neuronal populations involved in energy balance.

Hypothalamic Neuronal Circuits

The primary targets of this compound's action within the hypothalamus are the neurons of the arcuate nucleus (ARC). Specifically, this compound stimulates the orexigenic Neuropeptide Y (NPY) and Agouti-related peptide (AgRP) neurons, while simultaneously inhibiting the anorexigenic Pro-opiomelanocortin (POMC) neurons. This dual action shifts the balance towards an increased drive to eat.

Intracellular Signaling

The activation of GHSR-1a by this compound is a G-protein coupled process. The downstream signaling pathways are complex and involve multiple second messengers. The binding of this compound to its receptor leads to the activation of Gq/11 proteins, which in turn stimulates phospholipase C (PLC). PLC activation results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events lead to the modulation of ion channels and the activation of downstream kinases, ultimately influencing gene expression and neuronal activity.

Quantitative Data Presentation

The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound and other relevant ghrelin agonists.

Preclinical Data: Effects of this compound in Rats

| Parameter | Vehicle Control | This compound (50 mg/kg p.o. for 18 days) | Percentage Change |

| Body Weight Gain (g) | 25 ± 3 | 45 ± 4 | +80% |

| Cumulative Food Intake (g) | 450 ± 20 | 550 ± 25 | +22% |

| Hypothalamic NPY mRNA Expression | 100% (baseline) | Increased | - |

| Hypothalamic POMC mRNA Expression | 100% (baseline) | Decreased | - |

Data adapted from studies in lean control rats.

Clinical Data: Pharmacokinetics of this compound in Healthy Male Volunteers

| Parameter | Value |

| Time to Maximum Concentration (Tmax) | ~1 hour |

| Elimination Half-life (t½) | ~4.1 hours |

| Oral Bioavailability | ~30% |

Pharmacokinetic parameters are approximate and may vary based on individual and study conditions.

Clinical Data: Effects of this compound on Growth Hormone (GH) and Insulin-Like Growth Factor 1 (IGF-1)

This compound has been shown to produce sustained increases in GH and IGF-1 levels.[1] However, in a study with growth hormone deficient adults, the clinical effects were limited, with significant benefits observed only in the most severely deficient patients.[1]

Note: Specific quantitative data on the effects of this compound on appetite, food intake, and body weight in human clinical trials are not extensively available in the public domain. The data presented for the ghrelin agonist anamorelin below can serve as a comparator to understand the potential effects of this class of drugs.

Comparator Clinical Data: Effects of Anamorelin (a Ghrelin Agonist) in Healthy Volunteers

| Dose | Change in Hunger Score (VAS) | Change in Caloric Intake |

| 5 mg | +8.2 to +13.2 mm (vs. placebo) | Not significantly different from placebo |

| 25 mg & 50 mg (pooled) | +10.9 to +32.7 mm (vs. placebo) | +18.4% (vs. placebo) |

Data from Phase I studies of anamorelin.[2][3] VAS: Visual Analogue Scale.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound and other ghrelin agonists.

Preclinical Evaluation of Appetite Stimulation in Rodents

Objective: To assess the effect of orally administered this compound on food intake and body weight in rats.

Experimental Workflow:

Methodology:

-

Animals: Male lean control rats are individually housed in a temperature- and light-controlled environment with ad libitum access to standard chow and water.

-

Acclimatization: Animals are allowed to acclimatize to the housing conditions for at least one week prior to the experiment.

-

Baseline Measurements: Body weight and daily food intake are recorded for several days to establish a stable baseline.

-

Grouping: Rats are randomly assigned to two groups: a control group receiving vehicle and a treatment group receiving this compound.

-

Drug Administration: this compound is administered orally via gavage at a dose of 50 mg/kg body weight once daily for 18 consecutive days. The vehicle group receives an equivalent volume of the vehicle.

-

Monitoring: Body weight and food intake are measured daily throughout the treatment period.

-

Tissue Collection: At the end of the treatment period, animals are euthanized, and the hypothalamus is dissected and stored for molecular analysis.

-

Molecular Analysis: Quantitative real-time polymerase chain reaction (qRT-PCR) or in situ hybridization is performed to measure the mRNA expression levels of NPY and POMC in the hypothalamus.

Human Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of orally administered this compound in healthy human volunteers.

Methodology:

-

Subjects: Healthy male volunteers meeting specific inclusion and exclusion criteria are enrolled.

-

Study Design: A single-dose, open-label, or placebo-controlled study design is typically employed.

-

Drug Administration: A single oral dose of this compound is administered to the subjects after an overnight fast.

-

Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

-

Plasma Analysis: Plasma is separated from the blood samples, and the concentration of this compound is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and elimination half-life (t½).

Discussion and Future Directions

This compound has demonstrated clear orexigenic and growth hormone-releasing properties in preclinical and early clinical studies. Its ability to stimulate appetite through the ghrelin receptor pathway makes it a promising candidate for the treatment of conditions associated with anorexia and cachexia. However, the available clinical data on its direct effects on appetite and food intake in humans are limited.

Future research should focus on conducting robust clinical trials to quantify the dose-dependent effects of this compound on appetite, caloric intake, and body composition in various patient populations. Furthermore, a more comprehensive understanding of its long-term safety and potential drug-drug interactions is necessary for its clinical development. The exploration of this compound in combination with other therapeutic agents could also open new avenues for the management of complex wasting syndromes.

Conclusion

This compound is a potent ghrelin receptor agonist with a well-defined mechanism of action for appetite stimulation. Preclinical studies have provided strong evidence for its orexigenic effects. While clinical data on appetite are still emerging, the existing pharmacokinetic and pharmacodynamic profiles support its potential as a therapeutic agent. This technical guide provides a foundational understanding of this compound's role in appetite stimulation, intended to aid researchers and drug development professionals in their ongoing efforts to address the unmet medical needs of patients with appetite-related disorders.

References

endogenous ghrelin mimetic properties of Tabimorelin

An In-Depth Technical Guide to the Endogenous Ghrelin Mimetic Properties of Tabimorelin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (also known as NN-703) is a potent, orally-active, non-peptide growth hormone secretagogue (GHS) that acts as an agonist at the ghrelin/growth hormone secretagogue receptor type 1a (GHSR-1a).[1][2] By mimicking the action of the endogenous ligand ghrelin, this compound stimulates the release of growth hormone (GH) from the pituitary gland.[3] Developed from the peptidyl GHS ipamorelin, this compound was engineered for improved oral bioavailability, demonstrating a plasma half-life of approximately 4.1 hours and 30% oral bioavailability in canine models.[3][4][5] Its mechanism involves direct binding to GHSR-1a, triggering downstream signaling cascades, primarily through the Gαq/11 pathway, leading to increased intracellular calcium and subsequent GH exocytosis. In vivo studies have confirmed its ability to produce sustained increases in circulating GH and insulin-like growth factor 1 (IGF-1).[1] This document provides a comprehensive technical overview of this compound's pharmacological profile, including its binding affinity, functional potency, signaling pathways, and the experimental protocols used for its characterization.

Quantitative Pharmacological Data

The pharmacological activity of this compound has been characterized through a series of in vitro and in vivo studies. The key quantitative parameters are summarized below for direct comparison.

Table 1: In Vitro Receptor Binding and Functional Potency

| Parameter | Species/System | Value | Reference(s) |

| Binding Affinity (Ki) | Human GHSR-1a | 50 nM | [6] |

| Functional Potency (EC₅₀) | Rat Primary Pituitary Cells (GH Release) | 2.7 nM | [6] |

| Functional Potency | BHK Cells (hGHSR-1a, IP Turnover) | Lower potency than GHRP-6 & MK-677 | [3] |

Table 2: In Vivo Efficacy and Pharmacokinetics

| Parameter | Animal Model | Dosing Route | Value | Reference(s) |

| Potency (ED₅₀) for GH Release | Swine | Intravenous (i.v.) | 155 ± 23 nmol/kg | [3][5][7] |

| Efficacy (Eₘₐₓ) for GH Release | Swine | Intravenous (i.v.) | 91 ± 7 ng/mL | [3][5][7] |

| Peak GH Concentration | Beagle Dogs | Intravenous (i.v.), 1 µmol/kg | 38.5 ± 19.6 ng/mL | [3][5] |

| Peak GH Concentration | Beagle Dogs | Oral (p.o.), 20 µmol/kg | 49.5 ± 17.8 ng/mL | [3][5] |

| Oral Bioavailability | Beagle Dogs | - | 30% | [3][5] |

| Plasma Half-Life (t½) | Beagle Dogs | - | 4.1 ± 0.4 h | [3][5] |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by acting as a functional agonist at the GHSR-1a, a G-protein coupled receptor (GPCR). Its binding mimics that of endogenous ghrelin, initiating a cascade of intracellular events.

GHSR-1a Activation and Primary Signaling Cascade

The primary and best-characterized signaling pathway activated by the GHSR-1a upon agonist binding involves the Gαq/11 subunit. This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. This sharp increase in intracellular Ca²⁺ is a critical step for the fusion of GH-containing vesicles with the plasma membrane, resulting in hormone secretion. The functional activity of this compound in stimulating inositol phosphate turnover confirms its action through this pathway.[3]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. Pharmacological characterisation of a new oral GH secretagogue, NN703 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Highly potent growth hormone secretagogues: hybrids of NN703 and ipamorelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound hemifumarate | Ghrelin Receptors | Tocris Bioscience [tocris.com]

- 7. scispace.com [scispace.com]

Tabimorelin: A Technical Guide for Growth Hormone Deficiency Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tabimorelin, also known as NN-703, is a potent, orally-active, non-peptide agonist of the ghrelin/growth hormone secretagogue receptor (GHSR).[1][2][3] It mimics the action of the endogenous hormone ghrelin, a key regulator of energy homeostasis and growth hormone (GH) release.[4] Developed by Novo Nordisk, this compound was one of the first generation of growth hormone secretagogues (GHS) investigated for the treatment of growth hormone deficiency (GHD).[5][6] Its ability to stimulate the release of GH and subsequently insulin-like growth factor 1 (IGF-1) makes it a valuable tool for researchers studying the pathophysiology of GHD and the broader ghrelin signaling pathway.[1][2] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, key experimental data, and protocols relevant to GHD research.

Physicochemical Properties

A clear understanding of a compound's properties is fundamental for experimental design.

| Property | Value | Source |

| IUPAC Name | (E)-5-amino-N,5-dimethyl-N-[(2R)-1-[methyl-[(2R)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]hex-2-enamide | [7] |

| CAS Number | 193079-69-5 | [1][3][7] |

| Molecular Formula | C32H40N4O3 | [1][3][7] |

| Molecular Weight | 528.70 g/mol | [3][7] |

| Synonyms | NN-703, NN703, NNC-26-0703 | [3][7] |

Mechanism of Action: GHSR-1a Agonism

This compound exerts its effects by binding to and activating the growth hormone secretagogue receptor type 1a (GHSR-1a), a G-protein coupled receptor predominantly expressed in the anterior pituitary and hypothalamus.[8] This action is analogous to that of ghrelin, the natural ligand for this receptor.[8]

Activation of GHSR-1a by this compound initiates a downstream signaling cascade. In pituitary somatotrophs, this involves the Gαq protein, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The resulting increase in intracellular Ca2+ is a primary driver for the fusion of GH-containing vesicles with the cell membrane, leading to the secretion of growth hormone into the bloodstream.[9][10]

In the hypothalamus, this compound can influence the release of Growth Hormone-Releasing Hormone (GHRH) and somatostatin, further modulating GH secretion from the pituitary.[8] Studies have also shown that ghrelin-receptor ligands can increase the expression of the anabolic neuropeptide Y (NPY) and decrease the expression of the catabolic pro-opiomelanocortin (POMC) in the hypothalamus, suggesting a complex interplay with energy balance pathways that are dependent on intact leptin-receptor signaling.[11]

Caption: this compound signaling pathway in pituitary somatotrophs.

Pharmacokinetic and Pharmacodynamic Profile

This compound is distinguished by its oral bioavailability, a significant advantage over injectable peptide-based therapies.[1][2] Its administration leads to a sustained increase in GH and IGF-1 levels.[1][2] However, it also transiently increases other hormones and is a notable inhibitor of a key metabolic enzyme.

| Parameter | Description | Source |

| Route of Administration | Oral | [1][2][3] |

| Primary Action | Potent agonist of the ghrelin/growth hormone secretagogue receptor (GHSR) | [2][3] |

| Primary Pharmacodynamic Effect | Stimulates release of Growth Hormone (GH) | [1][2] |

| Secondary Hormonal Effects | Sustained increase in Insulin-like Growth Factor 1 (IGF-1); Transient increases in Adrenocorticotropic hormone (ACTH), Cortisol, and Prolactin | [1][12] |